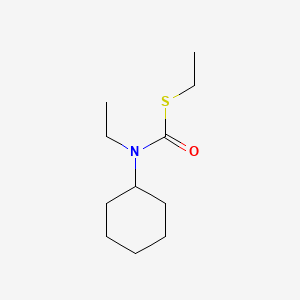

Cycloate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

S-ethyl N-cyclohexyl-N-ethylcarbamothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCAFRGABIXSDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)SCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS |

Source

|

| Record name | CYCLOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032356 |

Source

|

| Record name | Ethyl N-cyclohexyl-N-ethylthiolcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloate is a colorless liquid with an aromatic odor. Used as a selective systemic herbicide., Colorless or amber to yellow clear oily liquid; [HSDB] |

Source

|

| Record name | CYCLOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145 °C at 10 mm Hg |

Source

|

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °C (TAG OPEN CUP) |

Source

|

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with most organic solvents, e.g. acetone, benzene, methanol, ethanol, xylene, kerosene, etc., Miscible with 4-methylpentan-2-one, In water, 85 mg/L at 22 °C |

Source

|

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.016 at 30 °C/4 °C |

Source

|

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.002 [mmHg], 1.57X10-3 mm Hg at 25 °C |

Source

|

| Record name | Cycloate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Oily | |

CAS No. |

1134-23-2 |

Source

|

| Record name | CYCLOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ro-Neet 6E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-cyclohexyl-N-ethylthiolcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ethyl N-cyclohexylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMZ37NA07H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.5 °C |

Source

|

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cycloate Herbicide: A Technical Guide to its Mode of Action on Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloate, a member of the thiocarbamate class of herbicides, exerts its phytotoxic effects by disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide delineates the molecular mechanism of this compound's mode of action, focusing on its inhibitory effect on the fatty acid elongase (FAE) complex. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on the inhibition of VLCFA synthesis by related thiocarbamate herbicides, detailed experimental protocols for studying this mode of action, and visual representations of the involved pathways and workflows.

Introduction

This compound (S-ethyl cyclohexyl(ethyl)thiocarbamate) is a selective, pre-emergence herbicide used for the control of grasses and some broadleaf weeds. Its herbicidal activity is primarily attributed to the inhibition of seedling shoot growth.[1] At the molecular level, this compound targets lipid metabolism, specifically the elongation of fatty acid chains beyond 18 carbons.[2] VLCFAs are crucial components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are essential for plant development, membrane integrity, and stress responses. By inhibiting VLCFA synthesis, this compound disrupts these fundamental processes, leading to stunted growth and eventual plant death.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound is the inhibition of the fatty acid elongase (FAE) enzyme complex located in the endoplasmic reticulum of plant cells.[3][4] Thiocarbamate herbicides, including this compound, are considered pro-herbicides.[1] They are metabolized in planta to their sulfoxide derivatives, which are believed to be the active inhibitory compounds.

The FAE complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer (typically C16 or C18), leading to the formation of VLCFAs (C20 and longer). This process involves four key enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and the primary target of this compound.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer.

This compound, likely in its sulfoxide form, inhibits the KCS enzyme, thereby blocking the entire VLCFA synthesis pathway. This leads to a depletion of VLCFAs and an accumulation of their C16 and C18 precursors.

Signaling Pathway of VLCFA Synthesis and this compound Inhibition

Quantitative Data on VLCFA Synthesis Inhibition

| Herbicide | Plant Species | Concentration (µM) | Effect on VLCFA Synthesis | Reference |

| Pebulate | Barley (Hordeum vulgare), Wild Oats (Avena ludoviciana) | ≥ 25 | Significant inhibition | |

| This compound | Rye (Secale cereale) | Not specified | Decrease in very-long-side-chain compounds, accumulation of short-chain homologues |

Experimental Protocols

In Vivo Assay for VLCFA Synthesis Inhibition in Plant Seedlings

This protocol is adapted from methodologies used to study the effects of herbicides on lipid metabolism in plants.

Objective: To determine the effect of this compound on the incorporation of a radiolabeled precursor into VLCFAs in intact seedlings.

Materials:

-

Seeds of a susceptible plant species (e.g., rye, barley)

-

This compound stock solution (in a suitable solvent like acetone)

-

[1-¹⁴C]Acetate or [2-¹⁴C]Malonyl-CoA

-

Germination paper or sand

-

Growth chamber or incubator

-

Liquid scintillation cocktail and vials

-

Scintillation counter

-

Glass tubes with Teflon-lined caps

-

Reagents for fatty acid extraction and methylation (e.g., chloroform, methanol, sulfuric acid)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Seed Germination: Germinate seeds in the dark at a controlled temperature (e.g., 25°C) on germination paper or in sand moistened with water.

-

Herbicide Treatment: After a set period of germination (e.g., 4-5 days), treat the seedlings with a range of this compound concentrations. The herbicide can be applied by watering the germination medium. Include a solvent-only control.

-

Radiolabeling: Following herbicide treatment for a specified duration (e.g., 24 hours), excise the shoots and incubate them in a buffer containing the radiolabeled precursor (e.g., [1-¹⁴C]acetate) for a few hours.

-

Lipid Extraction: a. Harvest the shoots, wash them to remove excess radiolabel, and record the fresh weight. b. Homogenize the tissue in a chloroform:methanol mixture (e.g., 2:1, v/v). c. Add water or a salt solution to induce phase separation. d. Collect the lower organic phase containing the lipids.

-

Fatty Acid Methylation: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add a methylation reagent (e.g., 2.5% H₂SO₄ in methanol) and heat at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Analysis: a. Total Incorporation: Measure the radioactivity in an aliquot of the total lipid extract using liquid scintillation counting to determine the overall effect on lipid synthesis. b. Fatty Acid Profile: Analyze the FAMEs by radio-GC or GC-MS to separate and quantify the different fatty acid chain lengths. The distribution of radioactivity among the different FAMEs will reveal the specific inhibition of VLCFA synthesis.

Experimental Workflow

References

- 1. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 2. This compound, an inhibitor of fatty acid elongase, modulates the metabolism of very-long-side-chain alkylresorcinols in rye seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cycloate Degradation Pathway in Soil Environments

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This guide provides a detailed overview of the microbial degradation of the thiocarbamate herbicide cycloate in soil. It includes quantitative data in tabular format, comprehensive experimental protocols, and mandatory Graphviz visualizations of the degradation pathway and experimental workflow.

Introduction

This compound (S-ethyl N-cyclohexyl-N-ethylcarbamothioate) is a selective, systemic herbicide used for the pre-emergent control of annual grasses and some broadleaf weeds in crops such as sugar beets, table beets, and spinach.[1] As with many agricultural chemicals, understanding its environmental fate, particularly its degradation pathway in soil, is crucial for assessing its environmental impact and ensuring its safe use. The dissipation of this compound from soil is primarily a biological process driven by soil microorganisms, although chemical degradation and volatilization can also contribute.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the this compound degradation pathway in soil environments, intended for researchers and professionals in related fields.

Chemical and Physical Properties of this compound

This compound is a colorless liquid with an aromatic odor.[3][4] Its persistence and behavior in soil are influenced by its chemical and physical properties.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₁NOS | |

| Molecular Weight | 215.36 g/mol | |

| CAS Number | 1134-23-2 | |

| Water Solubility | 75 - 95 ppm | |

| Vapor Pressure | 210 - 830 mPa at 25°C | |

| Octanol-Water Partition Coefficient (log Kow) | 4.1 | |

| Synonyms | Ro-Neet, Etsan, Ronit, S-ethyl N-ethylcyclohexanecarbamothioate |

The this compound Degradation Pathway

The primary mechanism for this compound degradation in soil is microbial metabolism. While the complete pathway to mineralization has not been fully elucidated for this compound specifically, a proposed pathway can be constructed based on studies of this compound's known metabolites and the degradation of other thiocarbamate herbicides like EPTC. The degradation is initiated by two main enzymatic reactions: sulfoxidation and hydrolysis.

Initial Degradation Steps

-

Sulfoxidation: The sulfur atom in the thiocarbamate linkage is oxidized to form This compound sulfoxide . This reaction is likely catalyzed by cytochrome P450 monooxygenases, a class of enzymes known to be involved in the metabolism of many xenobiotics, including other thiocarbamate herbicides.

-

Hydrolysis: The thioester bond of this compound is cleaved by hydrolase enzymes, likely belonging to the amidohydrolase superfamily. This cleavage results in the formation of N-ethylcyclohexylamine and other transient intermediates.

These two initial metabolites, this compound sulfoxide and N-ethylcyclohexylamine, have been identified in soil metabolism studies.

Further Degradation of Primary Metabolites

The primary metabolites are further broken down by soil microorganisms:

-

Degradation of this compound Sulfoxide: While the specific pathway for this compound sulfoxide is not detailed in the available literature, sulfoxides of other pesticides are known to be further metabolized, potentially through reduction back to the parent compound or cleavage of the molecule.

-

Degradation of N-ethylcyclohexylamine: Based on the degradation of the related compound cyclohexylamine by soil bacteria such as Pseudomonas and Brevibacterium, a plausible pathway for N-ethylcyclohexylamine involves:

-

Deamination: The ethylamine group is removed, yielding cyclohexanone and ethylamine.

-

Ring Cleavage: The cyclohexanone ring is opened through the action of a monooxygenase and a hydrolase, leading to the formation of adipic acid. Adipic acid can then enter central metabolic pathways, such as the TCA cycle, and be mineralized to CO₂.

-

The complete mineralization of this compound, demonstrated by the evolution of ¹⁴CO₂ from radiolabeled this compound in laboratory studies, confirms that soil microorganisms can break down the entire molecule.

References

Environmental Fate and Mobility of Cycloate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the thiocarbamate herbicide Cycloate in soil and water systems. The information is compiled from various scientific sources to assist researchers and environmental professionals in understanding its persistence, degradation pathways, and potential for movement in the environment.

Core Data on Environmental Fate

The environmental behavior of this compound is dictated by a combination of its physicochemical properties and its interactions with soil and water environments. The primary dissipation mechanisms from soil are volatilization and microbial degradation[1]. Its potential for leaching into groundwater is considered low[1].

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the environmental fate of this compound.

| Parameter | Medium | Value | Conditions | Source |

| Half-life (DT50) | Sandy Loam Soil | 10-11 days | Field dissipation studies | [1] |

| Soil | 4-8 weeks | Crop growing conditions | [2][3] | |

| Loam Soil | 3.5 weeks | 70-80 °F | ||

| Hydrolysis Half-life | Water (pH 5.0, 7.0, 9.0) | No measurable hydrolysis | 25°C and 40°C over 30 days | |

| Aqueous Photolysis Half-life | Water (pH 7.0) | 219 days | 25°C | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Soil | 272 mL g⁻¹ | - | |

| Soil | 130-270 | - |

Environmental Dissipation Pathways

The overall environmental fate of this compound is a result of several interconnected processes in soil and water. The following diagram illustrates these primary pathways.

References

Cycloate's Impact on Soil Microbial Communities: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloate, a thiocarbamate herbicide, exerts a range of effects on the intricate ecosystem of soil microbial communities. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of these impacts, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways. Due to a scarcity of publicly available data specifically on this compound, this guide incorporates findings from studies on related thiocarbamate herbicides, such as EPTC and molinate, to provide a broader understanding of the potential effects. The available data suggests that this compound can selectively inhibit the growth of certain fungal species. The microbial degradation of this compound, a key factor in its environmental fate, is believed to proceed through a pathway involving hydrolysis and subsequent breakdown of its constituent parts, a process common to thiocarbamate herbicides. This guide presents a hypothetical degradation pathway based on these related compounds. Furthermore, standardized protocols for assessing the impact of herbicides on key soil health indicators, including microbial respiration and enzyme activity, are detailed to facilitate further research in this critical area.

Quantitative Impact of this compound on Soil Microbial Communities

Quantitative data on the broad-spectrum effects of this compound on soil microbial communities are limited. However, specific studies on its impact on certain fungal species provide valuable insights.

Table 1: Effect of this compound on the Linear Growth of Rhizoctonia solani

| This compound Concentration (µg/mL) | Nutrient Agar Concentration | Mean Linear Growth (mm) after 72hr | Inhibition Compared to Control (%) |

| 0 (Control) | Full Strength | 45.0 | 0 |

| 10 | Full Strength | 38.0 | 15.6 |

| 25 | Full Strength | 35.0 | 22.2 |

| 50 | Full Strength | 32.0 | 28.9 |

| 100 | Full Strength | 28.0 | 37.8 |

| 0 (Control) | Half Strength | 42.0 | 0 |

| 10 | Half Strength | 36.0 | 14.3 |

| 25 | Half Strength | 33.0 | 21.4 |

| 50 | Half Strength | 30.0 | 28.6 |

| 100 | Half Strength | 26.0 | 38.1 |

Data summarized from Campbell, C. L., and Altman, J. (1977). Pesticide — plant disease interactions: effect of this compound on growth of Rhizoctonia solani. Phytopathology 67: 557-560.[1]

The data clearly indicates a dose-dependent inhibitory effect of this compound on the growth of the plant pathogenic fungus Rhizoctonia solani.

Experimental Protocols

This section details standardized methods for assessing the impact of herbicides like this compound on key soil microbial parameters.

Assessment of Soil Dehydrogenase Activity

Dehydrogenase activity is a widely used indicator of overall microbial activity in soil.

Principle: Dehydrogenases, present in viable microbial cells, transfer hydrogen from substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to triphenyl formazan (TPF). The red-colored TPF can be extracted and quantified spectrophotometrically.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (0.5% w/v in Tris buffer)

-

Tris buffer (0.1 M, pH 7.6)

-

Methanol or Acetone

-

Spectrophotometer

-

Incubator

Procedure:

-

Weigh 5 g of sieved, moist soil into a test tube.

-

Add 2.5 mL of the TTC-Tris buffer solution.

-

Incubate the tubes in the dark at 37°C for 24 hours.

-

After incubation, add 10 mL of methanol or acetone to extract the TPF.

-

Shake the tubes for 1 minute and then centrifuge at 2000 rpm for 5 minutes.

-

Measure the absorbance of the supernatant at 485 nm.

-

A standard curve using known concentrations of TPF is used to calculate the amount of TPF produced.

-

Results are typically expressed as µg TPF g⁻¹ soil h⁻¹.

Assessment of Soil Phosphatase Activity

Phosphatases are enzymes that hydrolyze organic phosphorus compounds, making phosphorus available to plants and microorganisms.

Principle: The activity is determined by measuring the amount of p-nitrophenol (PNP) released when soil is incubated with a solution of p-nitrophenyl phosphate (PNPP). The yellow color of PNP is measured spectrophotometrically.

Materials:

-

Modified universal buffer (MUB)

-

p-nitrophenyl phosphate (PNPP) solution

-

0.5 M CaCl₂

-

0.5 M NaOH

-

Spectrophotometer

Procedure:

-

Place 1 g of soil in a 50 mL flask.

-

Add 4 mL of MUB, 1 mL of PNPP solution, and swirl.

-

Incubate at 37°C for 1 hour.

-

After incubation, add 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH to stop the reaction.

-

Filter the suspension and measure the absorbance of the filtrate at 400 nm.

-

A standard curve is prepared with known concentrations of PNP.

-

Results are expressed as µg PNP g⁻¹ soil h⁻¹.

Assessment of Soil Urease Activity

Urease is a key enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea to ammonia and carbon dioxide.

Principle: The rate of urea hydrolysis is determined by measuring the amount of ammonium released when the soil is incubated with a urea solution. The ammonium is then quantified colorimetrically.

Materials:

-

Urea solution (2%)

-

Phosphate buffer (0.1 M, pH 7.0)

-

2 M KCl solution

-

Nessler’s reagent or an appropriate colorimetric reagent for ammonia.

-

Spectrophotometer

Procedure:

-

To 5 g of soil in a flask, add 2.5 mL of phosphate buffer and 5 mL of urea solution.

-

Incubate at 37°C for 2 hours.

-

After incubation, add 50 mL of 2 M KCl solution and shake for 30 minutes.

-

Filter the suspension.

-

Take an aliquot of the filtrate and determine the ammonium concentration using a colorimetric method (e.g., with Nessler’s reagent) at the appropriate wavelength.

-

A standard curve is prepared with known concentrations of ammonium.

-

Results are expressed as µg NH₄⁺-N g⁻¹ soil h⁻¹.

Measurement of this compound Residues in Soil

This protocol is for the extraction and quantification of this compound and its metabolites from soil samples.

Principle: Soil samples are extracted with a solvent, and the extract is analyzed by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Soxhlet extraction apparatus or a shaker.

-

Solvents such as acetone, methanol, or a mixture.

-

Rotary evaporator.

-

Gas chromatograph with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS), or an LC-MS system.

Procedure:

-

A known weight of soil (e.g., 50 g) is mixed with a drying agent like anhydrous sodium sulfate.

-

The soil is extracted with a suitable solvent (e.g., acetone:methanol, 1:1 v/v) for several hours using a Soxhlet apparatus or by shaking.

-

The solvent is evaporated to a small volume using a rotary evaporator.

-

The extract may require a clean-up step using solid-phase extraction (SPE) cartridges to remove interfering substances.

-

The final extract is analyzed by GC-NPD, GC-MS, or LC-MS to identify and quantify this compound and its metabolites.

-

Quantification is based on a calibration curve prepared with analytical standards.

Signaling Pathways and Experimental Workflows

Hypothetical Microbial Degradation Pathway of this compound

While the complete microbial degradation pathway of this compound is not fully elucidated, based on studies of other thiocarbamate herbicides like EPTC and molinate, a hypothetical pathway can be proposed. The initial step is likely the cleavage of the thioester bond, a reaction often catalyzed by a cytochrome P-450 monooxygenase system in bacteria such as Rhodococcus species.[2]

General Experimental Workflow for Assessing Herbicide Impact

The following diagram illustrates a typical workflow for investigating the effects of a herbicide like this compound on soil microbial communities.

Conclusion

The impact of the herbicide this compound on soil microbial communities is an area that warrants further in-depth investigation. The available evidence, primarily from studies on related thiocarbamate compounds, suggests potential for alterations in microbial community structure and function. The inhibitory effects on specific fungal species, as demonstrated with Rhizoctonia solani, highlight the need for more comprehensive studies on a broader range of soil microorganisms, including beneficial species such as mycorrhizal fungi and nitrogen-fixing bacteria.

The provided experimental protocols offer a standardized framework for researchers to generate robust and comparable data on the ecotoxicological effects of this compound. Future research should focus on generating quantitative data for key microbial parameters, elucidating the specific microbial degradation pathways of this compound, and understanding its influence on crucial soil biogeochemical cycles. Such knowledge is essential for a complete risk assessment and for the development of sustainable agricultural practices.

References

Cycloate as an Inhibitor of Fatty Acid Elongase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloate, a member of the thiocarbamate class of herbicides, is a known inhibitor of fatty acid elongase, a critical enzyme complex responsible for the synthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on fatty acid metabolism, and the downstream consequences of VLCFA depletion. While much of the specific research on this compound has been conducted in plant systems, the fundamental role of fatty acid elongation across eukaryotes makes this information relevant to broader biological and pharmacological research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are essential components of various cellular structures and signaling molecules. They are precursors for sphingolipids, such as ceramides and glycosylceramides, which are integral to membrane structure and function. VLCFAs also play crucial roles in the formation of cuticular waxes in plants and in various physiological processes in mammals.[1]

The biosynthesis of VLCFAs is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) or ELOVL (Elongation of Very Long Chain Fatty Acids) system, located in the endoplasmic reticulum. This system sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The rate-limiting step in this process is the initial condensation reaction catalyzed by the ketoacyl-CoA synthase (KCS) component of the elongase complex.

This compound (S-ethyl cyclohexyl(ethyl)thiocarbamate) and other thiocarbamate herbicides have been identified as inhibitors of this critical enzymatic step.[1][2] By blocking the synthesis of VLCFAs, this compound disrupts downstream metabolic pathways and cellular structures that depend on these fatty acids. This guide will explore the biochemical basis of this inhibition and its implications.

Mechanism of Action

This compound's inhibitory effect on fatty acid elongase is believed to stem from its interference with the condensation reaction that extends the fatty acid chain. While the precise molecular interaction has not been fully elucidated for this compound itself, studies on related thiocarbamate herbicides suggest that their sulfoxide metabolites are the active inhibitory compounds. These metabolites are thought to react with sulfhydryl groups of key enzymes in the elongase complex.

The inhibition of fatty acid elongase by this compound leads to a characteristic shift in the fatty acid profile of affected cells. Specifically, there is a marked decrease in the abundance of very-long-chain fatty acids (C20 and longer), accompanied by an accumulation of their shorter-chain precursors (typically C16 and C18).[1][2] This alteration in the fatty acid pool has significant ramifications for lipid metabolism and cellular function.

Quantitative Data

Quantitative data on the inhibitory potency of this compound specifically is limited in the available scientific literature. However, studies on a closely related thiocarbamate herbicide, pebulate, provide valuable insights that can be considered as a proxy.

| Compound | Target | Effect | Concentration | Organism/System | Citation |

| Pebulate | Fatty Acid Elongation | Significant inhibition of VLCFA synthesis | ≥25 µM | Barley and wild oat shoots |

Note: This table summarizes data for a related thiocarbamate due to the lack of specific IC50 values for this compound in the reviewed literature.

Impact on Downstream Signaling Pathways

The inhibition of VLCFA synthesis by this compound has profound effects on the biosynthesis of complex lipids, particularly sphingolipids. Ceramides, the backbone of most sphingolipids, are synthesized from a sphingoid base and a fatty acyl-CoA. The chain length of this fatty acid is critical for the function of the resulting ceramide and its derivatives.

By depleting the pool of VLCFA-CoAs, this compound is hypothesized to disrupt the production of VLCFA-containing ceramides. This can lead to an accumulation of ceramides with shorter fatty acid chains and potentially alter the biophysical properties of cell membranes, impacting membrane fluidity, raft formation, and the function of membrane-associated proteins. Such alterations in membrane composition can, in turn, affect a variety of signaling pathways.

References

Methodological & Application

Application Notes and Protocols for Studying Herbicide Resistance Mechanisms Using Cycloate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloate is a selective, pre-plant thiocarbamate herbicide primarily used for the control of annual grasses and some broadleaf weeds.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for the formation of plant cuticles and suberin.[2][3] The disruption of VLCFA synthesis interferes with normal seed germination and seedling development.[1] Understanding the mechanisms by which weeds develop resistance to this compound and other thiocarbamate herbicides is crucial for developing sustainable weed management strategies and for the discovery of new herbicidal compounds.

These application notes provide a comprehensive overview of the mechanisms of resistance to thiocarbamate herbicides, with a focus on this compound, and detail the experimental protocols required to investigate these mechanisms.

Mechanisms of Herbicide Resistance

Herbicide resistance in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene encoding the herbicide's target protein. In the case of this compound, the target is believed to be a fatty acid elongase (FAE) or a component of the VLCFA elongase complex.[4] Mutations in the gene encoding this enzyme could alter its structure, reducing the binding affinity of this compound and rendering the herbicide ineffective. While specific mutations conferring resistance to this compound have not been widely reported in public literature, this remains a primary suspected mechanism of resistance.

-

Non-Target-Site Resistance (NTSR): This encompasses a range of mechanisms that are not related to alterations in the herbicide's target protein. Key NTSR mechanisms include:

-

Metabolic Resistance: This is a common form of NTSR where resistant plants exhibit an enhanced ability to metabolize and detoxify the herbicide before it can reach its target site. This is often mediated by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and ATP-binding cassette (ABC) transporters. For thiocarbamate herbicides like triallate, a close relative of this compound, resistance has been linked to altered metabolism.

-

Reduced Herbicide Uptake or Translocation: Resistant plants may absorb less of the herbicide or exhibit impaired translocation of the herbicide to the target site.

-

Sequestration: The herbicide can be sequestered in cellular compartments, such as the vacuole, preventing it from reaching its target in the endoplasmic reticulum.

-

Quantitative Data on Thiocarbamate Herbicide Resistance

Due to the limited availability of public data specifically for this compound resistance, the following tables present data for triallate, another thiocarbamate herbicide that inhibits VLCFA synthesis, to illustrate the types of quantitative data generated in resistance studies. These values are typically determined through dose-response assays.

Table 1: Dose-Response Data for Triallate in Susceptible and Resistant Wild Oat (Avena fatua) Populations

| Population | Herbicide | GR50 (g ai/ha) | Resistance Index (RI) |

| Susceptible (S) | Triallate | 500 | 1.0 |

| Resistant (HR11-151) | Triallate | 1695 | 3.39 |

| Resistant (HR08-210) | Triallate | 1265 | 2.53 |

GR50: The herbicide dose required to cause a 50% reduction in plant growth. RI: Resistance Index = GR50 of the resistant population / GR50 of the susceptible population. (Data adapted from Mangin, A.R., et al., 2017)

Table 2: Cross-Resistance Profile of a Triallate-Resistant Wild Oat (Avena fatua) Population (HR11-151)

| Herbicide | Herbicide Group | Site of Action | GR50 (g ai/ha) | Resistance Index (RI) |

| Triallate | Group 8 | VLCFA Elongase Inhibitor | 1695 | 3.39 |

| Pyroxasulfone | Group 15 | VLCFA Elongase Inhibitor | 111.2 | 2.78 |

| Sulfentrazone | Group 14 | PPO Inhibitor | 110 | 2.0 |

(Data adapted from Mangin, A.R., et al., 2017)

Experimental Protocols

Whole-Plant Dose-Response Assay

This assay is fundamental for confirming herbicide resistance and quantifying the level of resistance.

Objective: To determine the dose of this compound required to inhibit the growth of susceptible and potentially resistant weed populations by 50% (GR50).

Materials:

-

Seeds from suspected resistant and known susceptible weed populations.

-

Pots or trays filled with a suitable potting mix.

-

Growth chamber or greenhouse with controlled temperature, light, and humidity.

-

This compound herbicide formulation.

-

Precision bench sprayer.

-

Balance for weighing plant biomass.

Procedure:

-

Seed Germination: Germinate seeds of both susceptible and resistant biotypes in petri dishes or small pots.

-

Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into larger pots. Allow plants to establish for 7-10 days.

-

Herbicide Application: Prepare a range of this compound concentrations. A typical range might include 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field application rate.

-

Spray the different this compound doses onto the respective sets of plants using a precision bench sprayer to ensure uniform application. Include an untreated control for each population.

-

Growth and Assessment: Return the treated plants to the growth chamber or greenhouse. After 21-28 days, visually assess the plants for injury and harvest the above-ground biomass.

-

Data Analysis: Dry the harvested biomass at 60-70°C for 72 hours and record the dry weight. Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants for that population.

-

Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR50 value for each population.

-

Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Gene Expression Analysis by qRT-PCR

This protocol is used to investigate NTSR mechanisms by quantifying the expression levels of genes potentially involved in herbicide metabolism.

Objective: To determine if genes encoding detoxification enzymes (e.g., P450s, GSTs) are overexpressed in this compound-resistant plants compared to susceptible plants.

Materials:

-

Susceptible and resistant weed seedlings.

-

This compound herbicide.

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

qPCR instrument.

-

Primers for target genes (e.g., specific P450s, GSTs) and reference genes (e.g., actin, ubiquitin).

Procedure:

-

Plant Treatment: Treat susceptible and resistant seedlings with a sub-lethal dose of this compound. Collect leaf tissue at various time points after treatment (e.g., 0, 6, 24, 48 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

-

qPCR: Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.

-

Run the qPCR reactions in a real-time PCR instrument.

-

Data Analysis: Calculate the relative expression of the target genes in the resistant versus susceptible plants using the 2-ΔΔCt method, normalizing to the expression of the reference genes.

Signaling Pathways and Visualizations

This compound's inhibition of VLCFA biosynthesis can have downstream effects on various cellular processes, including signaling pathways involved in plant defense and development.

Caption: this compound inhibits the Fatty Acid Elongase (FAE) complex.

The above diagram illustrates the mode of action of this compound. It targets and inhibits the Fatty Acid Elongase (FAE) complex located in the endoplasmic reticulum. This enzyme complex is responsible for the elongation of C16 and C18 fatty acids into very-long-chain fatty acids (VLCFAs). VLCFAs are essential precursors for the biosynthesis of cuticular waxes, suberin, and sphingolipids. Sphingolipids, in turn, are known to be involved in various stress and developmental signaling pathways in plants. By blocking VLCFA production, this compound disrupts the integrity of the plant's protective outer layers and can interfere with critical signaling cascades.

Caption: Workflow for investigating this compound resistance.

This workflow diagram outlines the key steps in studying herbicide resistance to this compound. The process begins with the collection of seeds from both susceptible and potentially resistant weed populations, followed by the cultivation of seedlings under controlled conditions. A dose-response assay is then conducted to phenotypically characterize the level of resistance by calculating the GR50 and Resistance Index (RI). In parallel, molecular analysis can be performed, starting with RNA extraction from treated and untreated plants, followed by cDNA synthesis and quantitative real-time PCR (qRT-PCR) to analyze the expression of genes potentially involved in non-target-site resistance mechanisms. The results from the dose-response assay help inform the interpretation of the gene expression data.

References

Application Notes and Protocols for Cycloate Analysis in Soil

These application notes provide detailed methodologies for the extraction, clean-up, and analysis of the herbicide Cycloate from soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is a thiocarbamate herbicide used for the control of grasses and broadleaf weeds in various agricultural crops. Monitoring its presence in soil is crucial for environmental assessment and ensuring food safety. The following protocols detail established methods for the accurate and reliable quantification of this compound in complex soil matrices. These methods involve solvent extraction, clean-up to remove interfering substances, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Summary of Analytical Methods

Several methods are available for the extraction and analysis of this compound in soil. The choice of method often depends on the desired sensitivity, sample throughput, and available instrumentation. This document outlines two primary approaches: a traditional solvent extraction method with optional clean-up and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound in soil using different analytical methods.

| Parameter | Method | Value | Reference |

| Recovery | Shaking Extraction with Acetonitrile & GC-QTOF | 75.8% | [1] |

| Recovery | Fortified Sediment Extraction & GC/MS | 75-102% | [2] |

| Method Detection Limit (MDL) | Fortified Sediment Extraction & GC/MS | 0.6-3.4 µg/kg | [2] |

Experimental Protocols

Protocol 1: Solvent Extraction followed by GC-MS Analysis

This protocol describes a classic approach for the extraction of this compound from soil using an organic solvent, followed by analysis with a gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[1] b. Add 20 mL of acetonitrile to the tube.[1] c. Shake the mixture vigorously for 1 hour at 180 rpm using an orbital shaker. d. Centrifuge the sample to separate the phases. e. Collect the supernatant (acetonitrile extract) for the optional clean-up step or direct analysis.

2. Clean-up (Optional): a. Transfer the supernatant to a new tube. b. Add 5 g of sodium chloride. c. Vortex the tube to partition the this compound into the acetonitrile layer and remove water-soluble interferences. d. Centrifuge and collect the upper acetonitrile layer.

3. GC-MS Analysis: a. GC Conditions:

- Injector Temperature: 275°C in pulsed splitless mode.

- Carrier Gas: Helium at a flow rate of 1.2 mL/min.

- Oven Program: Start at 80°C for 1.0 min, then ramp up to the desired final temperature at a rate of 10°C/min. b. MS Conditions:

- Set the mass spectrometer to acquire data in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, targeting the characteristic ions of this compound.

Protocol 2: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS method is a streamlined approach that simplifies the extraction and clean-up process, making it suitable for high-throughput analysis.

1. Sample Preparation and Extraction: a. Weigh 10 g of a soil sample with a water content of ≥70% into a 50 mL centrifuge tube. Alternatively, use 3 g of air-dried soil and add 7 mL of water, vortex, and allow to hydrate for 30 minutes. b. Add 10 mL of acetonitrile to the tube. c. Shake or vortex the sample for 5 minutes to extract the pesticides. d. Add the contents of a citrate-buffered QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). e. Immediately shake the tube for at least 2 minutes. f. Centrifuge the sample for 5 minutes at ≥3000 rcf.

2. Dispersive Solid-Phase Extraction (dSPE) Clean-up: a. Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with magnesium sulfate. b. Vortex the tube for 30 seconds to 1 minute. c. Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes. d. The resulting supernatant is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. LC Conditions:

- Use a C18 analytical column for chromatographic separation.

- Employ a gradient elution program with mobile phases typically consisting of water with a small amount of formic acid or ammonium formate and an organic solvent like methanol or acetonitrile. b. MS/MS Conditions:

- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and selectivity.

- Optimize the precursor ion and product ion transitions for this compound.

Workflow Diagram

Caption: Workflow for this compound analysis in soil.

References

Application Notes and Protocols for the Use of Cycloate in Plant Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cycloate, a selective thiocarbamate herbicide, as a tool for investigating lipid metabolism in plants. This compound serves as a specific inhibitor of fatty acid elongase, the enzyme complex responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of plant waxes, suberin, and other complex lipids. By disrupting VLCFA biosynthesis, this compound allows for the detailed study of the functional roles of these lipids in plant development, stress responses, and overall physiology.

Mechanism of Action

This compound primarily targets the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This inhibition leads to a significant reduction in the production of fatty acids with chain lengths greater than 18 carbons.[1][2][3] Consequently, a depletion of VLCFAs results in altered composition of cuticular waxes and suberin, which can manifest as stunted growth and increased susceptibility to environmental stressors in treated plants.[4] Studies on other thiocarbamate herbicides with a similar mode of action, such as pebulate, have confirmed that the inhibition of VLCFA synthesis is a key aspect of their herbicidal activity.[2]

The inhibition of VLCFA synthesis by this compound can also lead to secondary effects on the plant's lipid profile. For instance, in rye seedlings, this compound treatment has been shown to cause a decrease in very-long-side-chain alkylresorcinols and a corresponding accumulation of short-chain saturated and unsaturated homologues. This highlights the interconnectedness of lipid biosynthetic pathways and the utility of this compound in dissecting these complex relationships.

Data Presentation: Quantitative Effects of Thiocarbamate Herbicides on Plant Fatty Acid Composition

The following table summarizes the representative quantitative effects of thiocarbamate herbicides on the fatty acid composition of plant tissues. The data is based on studies of EPTC, a thiocarbamate with a mode of action analogous to this compound, on sicklepod leaflets. This provides an expected trend for researchers using this compound.

| Fatty Acid | Control (% of Total Fatty Acids) | Thiocarbamate Treated (% of Total Fatty Acids) | Expected Change with this compound |

| Palmitic Acid (C16:0) | 23.9 | No significant qualitative change | Minimal qualitative change |

| Stearic Acid (C18:0) | 9.1 | No significant qualitative change | Minimal qualitative change |

| Oleic Acid (C18:1) | 3.8 | No significant qualitative change | Minimal qualitative change |

| Linoleic Acid (C18:2) | 13.6 | No significant qualitative change | Minimal qualitative change |

| Linolenic Acid (C18:3) | 33.2 | No significant qualitative change | Minimal qualitative change |

| Very-Long-Chain Fatty Acids (>C18) | Present | Significantly Reduced | Significant Decrease |

| Short-Chain Alkylresorcinols | Present | Accumulated | Increase |

| Very-Long-Side-Chain Alkylresorcinols | Present | Less Abundant | Decrease |

Experimental Protocols

Protocol 1: In Vivo Treatment of Plants with this compound for Lipid Analysis

This protocol describes the treatment of whole plants with this compound to study its effects on the lipid profile.

Materials:

-

This compound analytical standard

-

Acetone (HPLC grade)

-

Tween-20 or other suitable surfactant

-

Plant growth medium (soil, hydroponics, or sterile agar plates)

-

Plant species of interest (e.g., Arabidopsis thaliana, Secale cereale)

-

Growth chamber or greenhouse with controlled conditions

-

Foliar sprayer or equipment for soil drench application

Procedure:

-

Plant Growth: Grow the plants to the desired developmental stage under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound in acetone. A typical stock concentration is 100 mM. Store at -20°C.

-

Working Solution Preparation:

-

For foliar application, dilute the this compound stock solution in water containing 0.01% (v/v) Tween-20 to achieve the desired final concentrations. Suggested concentrations for initial experiments range from 10 µM to 100 µM. A control solution should be prepared with the same concentration of acetone and Tween-20 but without this compound.

-

For soil drench application, calculate the amount of this compound needed based on the desired application rate (e.g., kilograms per hectare) and the surface area of the pots. Dissolve the required amount in a small volume of acetone and then dilute with water. Apply the solution evenly to the soil.

-

-

Treatment Application:

-

Foliar Spray: Uniformly spray the plants with the this compound working solutions until runoff. Ensure complete coverage of the foliage. Treat control plants with the control solution.

-

Soil Drench: Apply the prepared this compound solution to the soil of each pot. Apply an equal volume of the control solution to the control plants.

-

-

Incubation: Return the treated plants to the growth chamber and incubate for the desired period. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.

-

Harvesting: Harvest the plant tissue of interest (e.g., leaves, roots) at the end of the incubation period. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from this compound-Treated Plant Tissue

This protocol is a standard method for extracting total lipids from plant tissues.

Materials:

-

Frozen plant tissue

-

Mortar and pestle, pre-chilled with liquid nitrogen

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% (w/v) NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Tissue Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Solvent Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add a chloroform:methanol mixture (1:2, v/v) to the tissue. A common ratio is 3 mL of solvent per 100 mg of tissue. Vortex thoroughly for 1 minute.

-

Phase Separation: Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution to the tube. Vortex for 1 minute.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect the lower phase using a glass Pasteur pipette and transfer it to a new, clean glass tube.

-

Re-extraction (Optional): To maximize lipid recovery, re-extract the upper aqueous phase and the interface material with 2 volumes of chloroform. Centrifuge and combine the lower chloroform phase with the first extract.

-

Drying: Evaporate the chloroform from the combined extracts under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Storage: Resuspend the dried lipid extract in a small volume of chloroform or another suitable solvent and store under nitrogen at -20°C or -80°C until analysis.

Protocol 3: In Vitro Fatty Acid Elongase Inhibition Assay

This protocol describes an in vitro assay to measure the direct inhibitory effect of this compound on fatty acid elongase activity, adapted from methods using heterologous expression systems.

Materials:

-

Microsomal fraction isolated from a plant species of interest or from a yeast expression system engineered to express a plant fatty acid elongase.

-

This compound

-

Malonyl-CoA, [14C]-labeled

-

Acyl-CoA substrates (e.g., C18:1-CoA)

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2, 1 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Microsome Preparation: Isolate microsomes from the plant tissue or yeast cells according to established protocols. Resuspend the microsomal pellet in the assay buffer.

-

Assay Setup: In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, NADPH, and the acyl-CoA substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent control without this compound.

-

Pre-incubation: Pre-incubate the reaction mixtures with the microsomes and this compound for 5-10 minutes at 30°C.

-

Reaction Initiation: Start the reaction by adding [14C]-malonyl-CoA to each tube.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of 10% (w/v) KOH in 80% (v/v) methanol.

-

Saponification and Extraction: Saponify the lipids by heating at 80°C for 1 hour. Acidify the mixture and extract the fatty acids with hexane.

-

Quantification: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Caption: Mechanism of this compound action on VLCFA biosynthesis.

References

- 1. This compound, an inhibitor of fatty acid elongase, modulates the metabolism of very-long-side-chain alkylresorcinols in rye seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

Application of Cycloate in Rotational Crop Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cycloate and Rotational Crop Concerns

This compound is a selective, pre-plant thiocarbamate herbicide used to control annual grasses and broadleaf weeds in crops such as sugar beets, table beets, and spinach.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for the formation of plant cuticles and waxes, thereby disrupting weed germination and seedling development.[2] Due to its moderate persistence in the soil, with a half-life ranging from approximately 10-11 days in sandy loam to 4-8 weeks in other soil types, there is a potential for this compound residues to affect subsequent rotational crops.[1][3] Therefore, conducting rotational crop studies is essential to establish safe plant-back intervals (PBIs), assess potential phytotoxicity to succeeding crops, and ensure that residue levels in rotational crops do not exceed established maximum residue limits (MRLs).

Data Presentation: Quantitative Insights into this compound Behavior

The following tables summarize key quantitative data related to this compound's persistence, plant-back intervals, and its effects on soil microorganisms.

Table 1: Soil Persistence of this compound

| Soil Type | Half-life (DT₅₀) | Reference |

| Sandy Loam | 10-11 days | [1] |

| Loam (70-80°F) | 3.5 weeks | |

| Various Soils | 4-8 weeks | |

| Laboratory (20°C) | 30 days | |

| Typical Aerobic | 61 days |

Table 2: Recommended Plant-Back Intervals (PBIs) for Rotational Crops Following this compound Application

| Rotational Crop Category | Plant-Back Interval (PBI) | Remarks | Reference |

| All Food and Feed Crops | At least 120 days | Based on field rotational crop studies to ensure non-quantifiable residues of this compound and its major metabolites. | |

| Spinach | 21 days | This is a Pre-Harvest Interval (PHI) for the primary crop, not a rotational PBI. |

Table 3: Effects of this compound on Soil Microorganisms (Qualitative Summary)

| Microbial Group | Effect | Remarks | Reference |

| General Soil Microbes | Microbial breakdown is a primary degradation pathway. | The rate of degradation is faster in non-sterile soil. | |

| Nitrogen-Fixing Bacteria (e.g., Rhizobium spp.) | Potential for negative impact on symbiosis and nitrogen fixation. | Herbicides, in general, can interfere with these processes. Specific quantitative data for this compound is limited. | |

| Mycorrhizal Fungi (e.g., Glomus spp.) | Thiocarbamates as a group can have deleterious effects. | The impact is dependent on the specific fungicide, application method, and plant species. Specific data for this compound is not readily available. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable rotational crop studies. Below are protocols for confined and field rotational crop studies, as well as for assessing the impact on soil microorganisms.

Protocol 1: Confined Rotational Crop Study

Objective: To determine the nature and extent of uptake of this compound and its metabolites by rotational crops under controlled conditions.

Materials:

-

Radiolabeled (¹⁴C) this compound

-

Sandy loam soil

-

Representative rotational crops:

-

Root/tuber vegetable (e.g., radish, carrot)

-

Leafy vegetable (e.g., lettuce, spinach)

-

Small grain (e.g., wheat, barley)

-

-

Growth chambers or greenhouse

-

Analytical instrumentation (e.g., Liquid Scintillation Counter, LC-MS/MS, GC-MS)

Procedure:

-

Soil Treatment: Apply ¹⁴C-Cycloate to the sandy loam soil at the maximum recommended label rate.

-

Soil Aging: Age the treated soil for specific intervals that mimic agricultural practice (e.g., 30, 120, and 365 days) to simulate different plant-back scenarios.

-

Crop Planting: At each aging interval, plant seeds of the representative rotational crops in separate pots containing the treated soil.

-

Growth and Harvest: Grow the plants to maturity under controlled environmental conditions. Harvest the edible portions and remaining plant parts separately.

-

Residue Analysis:

-

Homogenize the plant samples.

-

Determine the total radioactive residue (TRR) using a liquid scintillation counter.

-

If TRR > 0.01 ppm, proceed with extraction and characterization of the residues using techniques like LC-MS/MS or GC-MS to identify the parent this compound and its metabolites.

-

Protocol 2: Field Rotational Crop Study

Objective: To determine the magnitude of this compound residues in rotational crops under real-world agricultural conditions.

Materials:

-

Commercial formulation of this compound

-

Field plots with representative soil types

-

Rotational crops as specified in Protocol 1

-

Standard agricultural equipment for application, planting, and harvesting

-

Analytical instrumentation (GC-MS, LC-MS/MS)

Procedure:

-

Site Selection: Choose field sites representative of the intended use areas.

-

Application: Apply the this compound formulation to the soil at the maximum label rate using commercial application equipment.

-

Planting of Rotational Crops: Plant the selected rotational crops at various intervals after the this compound application (e.g., 30, 60, 90, 120, and 365 days).

-

Crop Maintenance and Harvest: Maintain the crops according to standard agricultural practices and harvest at normal crop maturity.

-

Sampling: Collect representative samples of the harvested raw agricultural commodities.

-

Residue Analysis: Analyze the samples for residues of this compound and its relevant metabolites using a validated analytical method, such as QuEChERS extraction followed by GC-MS or LC-MS/MS analysis.

Protocol 3: Assessment of this compound's Impact on Soil Microbial Respiration

Objective: To evaluate the effect of this compound on the overall metabolic activity of the soil microbial community.

Materials:

-

Freshly collected field soil

-

Technical grade this compound

-

Incubation vessels (e.g., sealed glass bottles)

-

CO₂ trap (e.g., NaOH solution)

-

Titration equipment

Procedure:

-

Soil Treatment: Treat soil samples with different concentrations of this compound (e.g., 1x, 2x, and 10x the recommended field rate). Include an untreated control.

-

Incubation: Place the treated soil in incubation vessels and maintain at a constant temperature (e.g., 20-25°C) and moisture level for a specified period (e.g., 28 days).

-

CO₂ Measurement: At regular intervals (e.g., daily or weekly), measure the amount of CO₂ evolved from the soil by titrating the NaOH solution in the CO₂ trap.

-

Data Analysis: Calculate the cumulative CO₂ evolution and the rate of soil respiration. Compare the results from the this compound-treated soils to the untreated control to determine any inhibitory or stimulatory effects.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the study and action of this compound.

References

- 1. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]

- 2. This compound, an inhibitor of fatty acid elongase, modulates the metabolism of very-long-side-chain alkylresorcinols in rye seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H21NOS | CID 14337 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Determination of Cycloate Residues in Soil and Plant Matrices by Gas Chromatography-Tandem Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Cycloate, a thiocarbamate herbicide, in soil and plant matrices. The protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method provides high recovery rates and low limits of detection, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

This compound is a selective herbicide used for the control of annual grasses and broadleaf weeds in various crops.[1] Monitoring its residues in soil and plant materials is crucial to ensure food safety and environmental quality. Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of pesticide residues due to its high sensitivity and selectivity.[2] This application note presents a validated method for the determination of this compound, providing detailed protocols for sample preparation and instrumental analysis.

Experimental

Sample Preparation: QuEChERS Extraction

A modified QuEChERS protocol is employed for the extraction of this compound from soil and plant samples.[2][3][4]

For Soil Samples:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and immediately shake for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

For Plant Samples (e.g., Leafy Greens, Root Vegetables):

-

Homogenize the plant material. For samples with low water content, add an appropriate amount of deionized water to achieve a total water content of approximately 80-90%.

-

Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile (1% acetic acid can be used for pH-dependent compounds, though not essential for this compound).

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (6 g MgSO₄, 1.5 g NaOAc) and shake for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 6 mL aliquot of the acetonitrile supernatant from the extraction step into a 15 mL dSPE tube.

-